N-(2-oxooxolan-3-yl)octanamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-oxooxolan-3-yl)octanamide and related compounds often involves complex organic reactions. A notable example includes the ProTides of N-(3-(5-(2'-deoxyuridine))prop-2-ynyl)octanamide, which were synthesized as potential anti-tubercular and anti-viral agents. These compounds were chemically synthesized using the ProTide technology to increase lipophilicity for better permeation through mycobacterial cell walls (Mcguigan et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(2-oxooxolan-3-yl)octanamide derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, compounds synthesized for their cyclooxygenase inhibiting properties were confirmed by single crystal X-ray diffraction study, showcasing the precision in determining molecular configurations and interactions (Rambabu et al., 2012).
Chemical Reactions and Properties
N-(2-oxooxolan-3-yl)octanamide participates in various chemical reactions, contributing to its diverse chemical properties. For example, its derivatives have been evaluated as cyclooxygenase inhibitors, demonstrating the compound's utility in exploring biological targets (Rambabu et al., 2012). The synthesis of related compounds also highlights the reactivity and potential antibacterial and antifungal properties, underscoring the compound's versatility in chemical synthesis and application in medicinal chemistry (Zala et al., 2015).
Scientific Research Applications
Non-dispersive Solvent Extraction of Thorium : This compound is used in non-dispersive solvent extraction (NDSX) of thorium from aqueous nitric acid medium. The extraction efficiency increases with the concentration of the extractant and nitric acid (Patil, Mohapatra, & Manchanda, 2008).
PPARα Ligand with Therapeutic Applications : It is identified as a novel peroxisome proliferator-activated receptor alpha (PPARα) ligand with moderate affinities. This suggests potential applications in treating metabolic diseases, inflammation, and cancer (Jin Li-ren, 2007).
Anti-tubercular and Anti-viral Agent : A related compound, N-(3-(5-(2'-deoxyuridine))prop-2-ynyl)octanamide, acts as a potent inhibitor of the mycobacterial enzyme ThyX, indicating potential as an anti-tubercular and anti-viral agent (Mcguigan et al., 2014).
Precursor for Heterocyclic Compounds : 3-oxo-N-(pyridin-2-yl)butanamide compounds, which are structurally related, are used as precursors in the synthesis of heterocyclic compounds in research (Fadda, Abdel‐Galil, & Elattar, 2015).
Antibacterial Activities : Synthesized N-(3-chloro-2-(2-fluoro-quinolin-3-yl)-4-oxo-azetidin-1-yl)-octanamides possess in vitro antibacterial activities comparable or superior to ampicillin (Kidwai, Sapra, Bhushan, Saxena, Gupta, & Singh, 2000).
Bilayer Hydrogen Bonded Structures : The crystal structure of a related compound reveals an elegantly architected bilayer hydrogen-bonded structure (Danby, Seib, Alcock, & Bowman-James, 2000).
Extraction of Lanthanides from Waste : N,N,N′,N′-tetraoctyl diglycolamide (TODGA) and N,N-dihexyl octanamide (DHOA) are effective in extracting trivalent lanthanides from simulated high-level waste (Ansari et al., 2009).
properties
IUPAC Name |
N-(2-oxooxolan-3-yl)octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEJEOJPJVRHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046077 | |
Record name | N-Octanoyl-DL-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octanoyl-DL-homoserine lactone | |
CAS RN |
106983-30-6 | |
Record name | N-Octanoyl-DL-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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